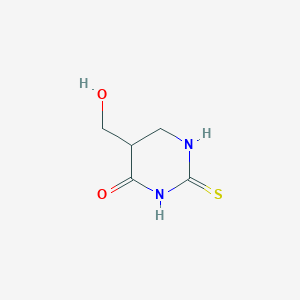
1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester is a chemical compound with the molecular formula C13H12O5 It is a derivative of benzenedicarboxylic acid and is characterized by the presence of a propynyloxy group attached to the benzene ring
Preparation Methods
The synthesis of 1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester typically involves the esterification of 1,3-benzenedicarboxylic acid with methanol in the presence of a catalyst. The propynyloxy group is introduced through a subsequent reaction with propargyl alcohol. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the esterification process .
Chemical Reactions Analysis
1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The propynyloxy group can undergo substitution reactions with nucleophiles.
Click Reactions: Copper-catalyzed click reactions are commonly used to generate 1,2,3-triazole linked derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like copper sulfate for click reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester involves its interaction with molecular targets through its functional groups. The propynyloxy group can participate in click reactions, forming stable triazole rings that can bind to specific targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with biological molecules and pathways .
Comparison with Similar Compounds
1,3-Benzenedicarboxylic acid, 5-(2-propynyloxy)-, dimethyl ester can be compared with other similar compounds such as:
1,3-Benzenedicarboxylic acid, 4-(2-propynyloxy)-, dimethyl ester: This compound has a similar structure but with the propynyloxy group attached at a different position on the benzene ring.
1,3-Benzenedicarboxylic acid, dimethyl ester: Lacks the propynyloxy group, making it less reactive in click reactions.
1,2,3-Triazole derivatives: These compounds share the triazole ring structure formed through click reactions but differ in their substituents and overall structure.
The uniqueness of this compound lies in its ability to undergo click reactions efficiently, making it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
859857-53-7 |
|---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
dimethyl 5-prop-2-ynoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H12O5/c1-4-5-18-11-7-9(12(14)16-2)6-10(8-11)13(15)17-3/h1,6-8H,5H2,2-3H3 |
InChI Key |
RIIIHRKDGUOQJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC#C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


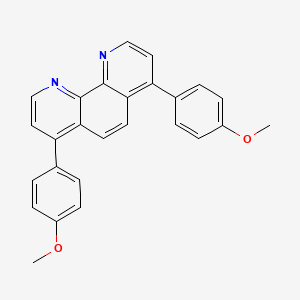
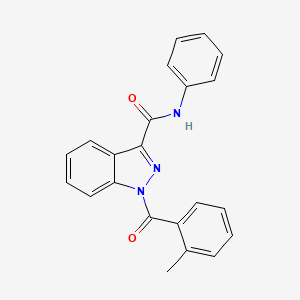
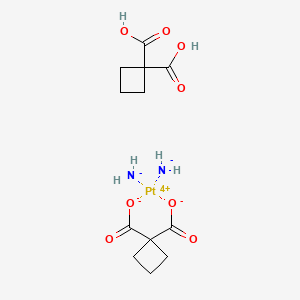

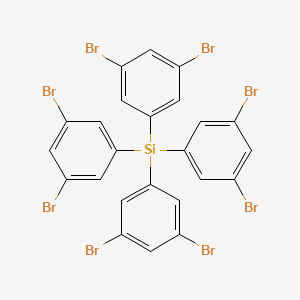


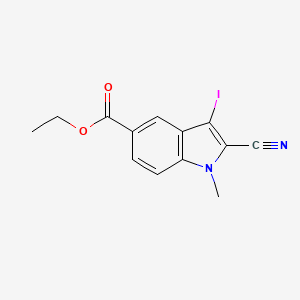

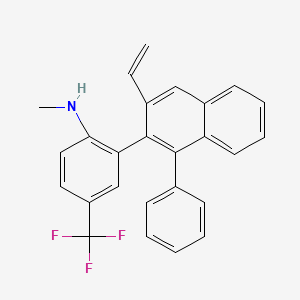
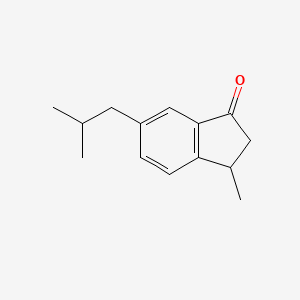

![(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)](/img/structure/B12335279.png)
